molecular formula C16H19F3N2O3 B4852672 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione

Cat. No. B4852672
M. Wt: 344.33 g/mol
InChI Key: MILCAQNWUBTJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and viral infections.

Mechanism of Action

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibits 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione by binding to the enzyme's active site. 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione is involved in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation and survival. By inhibiting 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione blocks pyrimidine synthesis and induces cell death in rapidly dividing cells, such as cancer cells and activated immune cells.
Biochemical and Physiological Effects:
In addition to its therapeutic potential, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects. 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition leads to a decrease in intracellular uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels, which can affect RNA synthesis and protein translation. 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition also leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and DNA damage. Additionally, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition has been shown to modulate immune cell function, leading to immunosuppression.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has several advantages for lab experiments. It is a potent inhibitor of 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione, with an IC50 value in the nanomolar range. It has also been shown to have high selectivity for 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione, with minimal off-target effects. However, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has some limitations for lab experiments. It is a relatively large molecule, with a molecular weight of 407.4 g/mol, which can limit its bioavailability and cell permeability. Additionally, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition can affect multiple cellular processes, making it difficult to attribute specific effects to 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione alone.

Future Directions

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has several potential future directions for research. One area of interest is the development of combination therapies that target multiple pathways in cancer and autoimmune disorders. 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition has been shown to synergize with other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of more potent and selective 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibitors. Structure-activity relationship studies could identify key structural features of 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione that contribute to its activity and selectivity. Finally, further studies are needed to understand the long-term effects of 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition on immune function and pyrimidine metabolism.

Scientific Research Applications

5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been demonstrated to have immunosuppressive effects, making it a potential treatment for autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, 5,5-dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione inhibition has been shown to have antiviral effects against RNA viruses, including Zika virus and hepatitis C virus.

properties

IUPAC Name

5,5-dimethyl-3-[4-[3-(trifluoromethyl)phenoxy]butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O3/c1-15(2)13(22)21(14(23)20-15)8-3-4-9-24-12-7-5-6-11(10-12)16(17,18)19/h5-7,10H,3-4,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCAQNWUBTJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-{4-[3-(trifluoromethyl)phenoxy]butyl}-2,4-imidazolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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